N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide
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Overview
Description
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl, amino, and methoxy groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including amino sugars and tetracyclic quinones.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s versatility makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity and influencing various biochemical processes.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to its diverse biological effects.
Comparison with Similar Compounds
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as tetracyclines, anthracyclines, and glycosides share structural similarities.
Uniqueness: The presence of multiple functional groups and the specific arrangement of atoms in this compound provide unique reactivity and biological activity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C39H44N4O13 |
---|---|
Molecular Weight |
776.8 g/mol |
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C39H44N4O13/c1-17-33(47)22(40)12-28(55-17)56-24-14-39(53,25(16-44)41-42-38(52)19-8-6-18(7-9-19)15-43-26(45)10-11-27(43)46)13-21-30(24)37(51)32-31(35(21)49)34(48)20-4-3-5-23(54-2)29(20)36(32)50/h3-5,10-11,17-19,22,24,28,33,44,47,49,51,53H,6-9,12-16,40H2,1-2H3,(H,42,52)/b41-25+/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1 |
InChI Key |
OAXJSGUKYZPSNE-ZJYRFVPISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)/CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)CO)O)N)O |
Origin of Product |
United States |
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